4-Chloro-3-(4-methylphenyl)benzoic acid
Description
4-Chloro-3-(4-methylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 4-position and a 4-methylphenyl group at the 3-position of the aromatic ring. Substituted benzoic acids are widely studied for their biological activities, including receptor modulation and enzyme inhibition, depending on their substituent patterns .
Properties
IUPAC Name |
4-chloro-3-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-4-10(5-3-9)12-8-11(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOLNGIQOGSKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680870 | |
| Record name | 6-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-80-4 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-4′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261900-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-(4-methylphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
4-Chloro-3-(4-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-methylphenyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features include:
Key Observations:
- Substituent Impact on Bioactivity : The dimethylpyrrolyl group in 4-chloro-3-(2,5-dimethylpyrrolyl)benzoic acid confers GPR35 agonist activity, suggesting that nitrogen-containing heterocycles enhance receptor binding . In contrast, sulfonamide or sulfonyl groups (e.g., in and ) are associated with diuretic and carbonic anhydrase inhibitory effects .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR :
- X-ray Crystallography :
Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Methodological Answer :
Contradictions may arise from assay variability or impurities. Mitigate via:
Standardized Assays :
- Use identical enzyme sources (e.g., recombinant human COX-2) and buffer conditions (pH 7.4, 25°C).
- Include positive controls (e.g., indomethacin for COX-2 inhibition) .
Purity Validation :
- Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Dose-Response Curves :
- Perform IC₅₀ determinations in triplicate, using nonlinear regression (GraphPad Prism) to minimize outliers .
Advanced: What computational strategies predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?
Q. Methodological Answer :
- Molecular Docking :
- MD Simulations :
Basic: How does the methyl group at the 4-position influence the compound’s reactivity compared to analogs?
Q. Methodological Answer :
- Electronic Effects : The electron-donating methyl group increases electron density on the adjacent phenyl ring, altering electrophilic substitution patterns.
- Steric Effects : Hinders rotation between aromatic rings, reducing conformational flexibility. Validate via DFT calculations (e.g., Gaussian09) to compare torsional barriers with non-methylated analogs .
Advanced: What methodologies optimize the design of derivatives for enhanced pharmacokinetic properties?
Q. Methodological Answer :
Structure-Activity Relationship (SAR) :
- Synthesize derivatives with substituents at the 3-position (e.g., nitro, amino) and assess logP (HPLC) and solubility (shake-flask method).
Metabolic Stability :
- Incubate derivatives with liver microsomes (human or rat). Quantify half-life (t₁/₂) via LC-MS to identify metabolically stable candidates .
Basic: What analytical techniques quantify trace impurities in synthesized batches?
Q. Methodological Answer :
- HPLC-MS : Use a C18 column with UV detection (254 nm) and ESI-MS to identify byproducts (e.g., dechlorinated derivatives).
- Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via calibration curves (linear range: 0.1–10 µg/mL) .
Advanced: How do solvent polarity and temperature affect crystallization outcomes?
Q. Methodological Answer :
- Solvent Screening : Test binary mixtures (e.g., DMSO/water, acetone/hexane) to modulate polarity. Higher polarity solvents (e.g., DMF) often yield needle-like crystals, while low polarity (toluene) produces plates .
- Temperature Gradients : Slow cooling (0.5°C/min) from 60°C to 4°C enhances crystal size and reduces defects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
